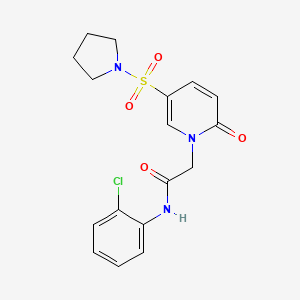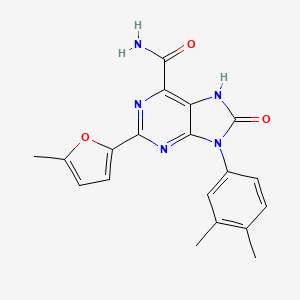![molecular formula C17H21N3O5 B2437144 4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899942-99-5](/img/structure/B2437144.png)
4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrrolopyrimidinedione derivative, which is a class of compounds that often exhibit biological activity. The presence of methoxy groups on the phenyl ring could potentially influence the compound’s solubility and reactivity .
Molecular Structure Analysis
The molecular structure features a pyrrolopyrimidinedione core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidinedione. The compound also has phenyl and ethyl groups attached, which are likely to influence its physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the pyrrolopyrimidinedione core and the methoxy groups in this compound could influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Structural Analysis and Hydrogen Bonding
A study on related heterocyclic molecules emphasizes their structural analysis, showcasing a planar fused-ring system and linkage via paired N-H...O hydrogen bonds into dimers, which are further linked into chains by C-H...π(arene) hydrogen bonds. These structures are of interest in crystallography and molecular design due to their unique hydrogen bonding and molecular arrangement (Low et al., 2004).
Synthesis and Pharmacological Properties
Research into novel heterocyclic compounds derived from visnaginone and khellinone, including synthesis and evaluation as anti-inflammatory and analgesic agents, reveals the potential of such structures in drug discovery. The compounds showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their pharmacological importance (Abu‐Hashem et al., 2020).
Photoluminescent Materials
Another study describes the synthesis of π-conjugated polymers and copolymers containing related pyrrolopyrimidine units, demonstrating their application in electronic devices due to their photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).
Redox Properties for Biochemical Applications
Research on substituted pyrrolopyrimidine derivatives explores their NAD+-NADH-type redox ability, which is crucial for understanding biochemical redox reactions and potential applications in bio-inspired materials and catalysis (Igarashi et al., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-23-7-6-20-9-11-14(16(20)21)15(19-17(22)18-11)10-4-5-12(24-2)13(8-10)25-3/h4-5,8,15H,6-7,9H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILPKCGQPZOBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2437064.png)
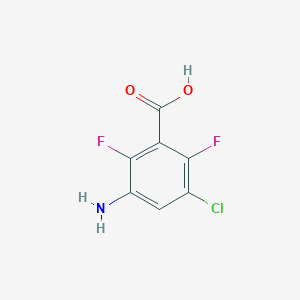
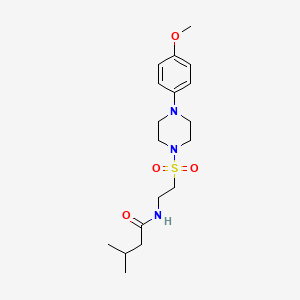
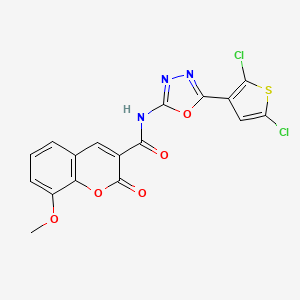
![Ethyl 2-(4-methoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2437070.png)
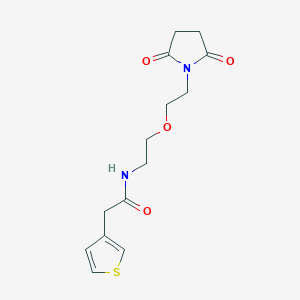

![rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B2437077.png)
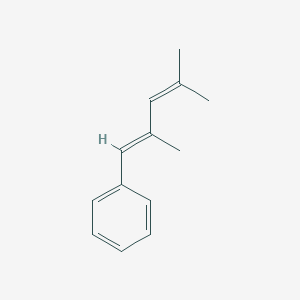
![1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2437080.png)
![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2437081.png)
